6-Bromo-1-chloro-5-fluoroisoquinoline
Overview
Description
6-Bromo-1-chloro-5-fluoroisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₄BrClFN. This compound is part of the isoquinoline family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine, chlorine, and fluorine atoms in its structure makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It has been used as a reactant in the preparation of phenylimidazoles , which are known to be antagonists of the Smoothened (SMO) receptor . The SMO receptor plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation.
Mode of Action
As a reactant in the synthesis of phenylimidazoles , it may contribute to the antagonistic activity of these compounds against the SMO receptor. Antagonists of the SMO receptor inhibit the Hedgehog signaling pathway, thereby regulating cell growth and differentiation.
Biochemical Pathways
6-Bromo-1-chloro-5-fluoroisoquinoline, through its role in the synthesis of phenylimidazoles , may affect the Hedgehog signaling pathway. This pathway is crucial for many aspects of development, stem cell maintenance, and tissue regeneration. When dysregulated, it can lead to various diseases, including cancer.
Result of Action
As a reactant in the synthesis of phenylimidazoles , it may contribute to the inhibition of the Hedgehog signaling pathway, thereby regulating cell growth and differentiation.
Biochemical Analysis
Biochemical Properties
6-Bromo-1-chloro-5-fluoroisoquinoline plays a significant role in biochemical reactions, particularly as a reactant in the preparation of phenylimidazoles, which are known to act as Smoothened antagonists . Smoothened is a protein that plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation. By interacting with Smoothened, this compound can modulate this pathway, potentially influencing various cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its role as a Smoothened antagonist involves binding to the Smoothened protein, thereby inhibiting its activity and modulating the Hedgehog signaling pathway . This inhibition can lead to downstream effects on gene expression and cellular function, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Its degradation over time can lead to changes in its biochemical properties and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-chloro-5-fluoroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the bromination of 1-chloro-5-fluoroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-chloro-5-fluoroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products: The major products formed from these reactions include substituted isoquinolines, which can be further functionalized for various applications in medicinal chemistry and materials science .
Scientific Research Applications
6-Bromo-1-chloro-5-fluoroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes and receptors.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
Comparison with Similar Compounds
- 6-Bromo-1-chloroisoquinoline
- 6-Bromo-5-fluoroisoquinoline
- 1-Chloro-5-fluoroisoquinoline
Comparison: 6-Bromo-1-chloro-5-fluoroisoquinoline is unique due to the presence of three different halogen atoms, which impart distinct chemical and physical properties. Compared to its analogs, this compound exhibits enhanced reactivity and versatility in synthetic applications. The combination of bromine, chlorine, and fluorine atoms allows for selective functionalization and the development of novel bioactive molecules .
Properties
IUPAC Name |
6-bromo-1-chloro-5-fluoroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-7-2-1-6-5(8(7)12)3-4-13-9(6)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVXTOJIUWLACW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=C2)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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